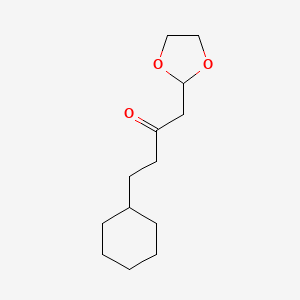

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one

Description

Properties

IUPAC Name |

4-cyclohexyl-1-(1,3-dioxolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h11,13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEIMZRJTVNJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241483 | |

| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-86-1 | |

| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 4-cyclohexyl-1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one typically involves the reaction of cyclohexyl ketone with 1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparisons

Key Differences and Implications

Functional Groups and Reactivity Dioxolane vs. Hydroxyaryl Groups: The 1,3-dioxolane ring in the target compound enhances polarity and hydrolytic stability under basic conditions but makes it susceptible to acid-catalyzed hydrolysis. Dimethyl Substituents: The 3,3-dimethylbutan-2-one derivative (C₁₂H₂₂O) lacks polar groups, resulting in higher hydrophobicity (XLogP3-AA = 3.9) compared to the dioxolane-containing compound, which likely has a lower logP due to oxygen-rich substituents .

Physicochemical Properties

- Topological Polar Surface Area (TPSA) : The dioxolane group increases the TPSA (estimated >20 Ų) compared to the dimethyl analog (17.1 Ų), suggesting improved aqueous solubility but reduced membrane permeability .

- Stability : The acetal group in the target compound may limit its utility in acidic environments, whereas the dimethyl analog is more chemically inert .

Applications Pharmaceutical Intermediates: Fosinopril sodium (C₃₀H₄₅NNaO₇P) demonstrates the pharmaceutical relevance of cyclohexyl-containing compounds, though its phosphinyl and ester functionalities distinguish it from the target molecule. The dioxolane group in the target compound could serve as a carbonyl-protecting group in drug synthesis .

Table 2: Comparative Physicochemical Data

Biological Activity

4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Molecular Formula: C13H22O3

Molecular Weight: 226.316 g/mol

CAS Number: Not available in current databases.

The structure features a cyclohexyl group and a dioxolane ring, which are known to influence biological activity through interactions with various molecular targets.

Synthesis

The synthesis of 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one can be achieved through several methods involving the reaction of cyclohexyl derivatives with dioxolane precursors. Typical reagents include:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

These reactions often yield high purity compounds suitable for biological testing.

Antimicrobial Properties

Research has shown that compounds containing the dioxolane structure exhibit notable antimicrobial activity. A study investigating various 1,3-dioxolanes found that many derivatives demonstrated significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | 500 µg/mL |

| Compound C | P. aeruginosa | 750 µg/mL |

The efficacy of these compounds is attributed to their ability to disrupt cell membrane integrity or inhibit essential metabolic pathways in microorganisms.

The mechanism by which 4-Cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes: The dioxolane moiety may interact with active sites on enzymes or receptors, modulating their activity.

- Cell Membrane Disruption: The lipophilic nature of the cyclohexyl group may facilitate penetration into lipid membranes, leading to cellular disruption.

Case Studies

- Antifungal Activity Study : A series of synthesized dioxolanes were tested for antifungal activity against C. albicans, revealing that most derivatives exhibited strong inhibitory effects with MIC values ranging from 500 to 1000 µg/mL .

- Antibacterial Screening : In another study, derivatives were evaluated for their antibacterial properties against various strains including E. faecalis and P. aeruginosa. Results indicated that certain compounds displayed potent activity with MIC values as low as 625 µg/mL against resistant strains .

Q & A

Q. What are the established synthetic routes for 4-cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or ketone protection strategies. For example, cyclohexyl groups can be introduced through alkylation of a diketone intermediate, while the 1,3-dioxolane moiety is formed via acid-catalyzed protection of a carbonyl group with ethylene glycol. Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid for dioxolane formation) and reaction times to minimize side products like over-alkylation or incomplete protection. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm), while the dioxolane ring protons resonate as a distinct AB system (δ 4.0–5.0 ppm). The ketone carbonyl (post-deprotection) shows a strong signal at ~208 ppm in NMR.

- IR : A sharp peak at ~1720 cm confirms the ketone group; dioxolane C-O stretches appear at 1050–1150 cm.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224 for the parent ion) and fragmentation patterns (e.g., loss of the dioxolane ring) aid in structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents due to potential reactivity of the ketone group .

Q. How can researchers determine solubility and stability parameters for this compound?

- Solubility : Test in graded solvents (e.g., dichloromethane, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC for decomposition products (e.g., hydrolyzed dioxolane derivatives) .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of 4-cyclohexyl-1-(1,3-dioxolan-2-yl)-butan-2-one, and how can chiral chromatography or crystallography address them?

The compound’s stereogenicity at the dioxolane ring or cyclohexyl substitution sites can lead to enantiomeric pairs. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. For crystallography, SHELXL refinement with Flack or Rogers parameters (η/x) helps assign absolute configuration, though near-centrosymmetric structures may require twin refinement to avoid false chirality indicators .

Q. How can computational modeling (e.g., DFT) predict reactivity or tautomeric behavior in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the ketone’s electrophilicity and dioxolane ring strain. Solvent effects (PCM model) predict tautomeric equilibria, such as keto-enol shifts under acidic conditions. Transition state analysis identifies energy barriers for reactions like nucleophilic addition to the carbonyl group .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies often stem from impurities (e.g., residual ethylene glycol) or solvent polarity effects on NMR shifts. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with multiple techniques (e.g., - HSQC for signal assignment). Collaborative inter-lab studies using standardized protocols enhance reproducibility .

Q. What strategies optimize the compound’s use as an intermediate in bioactive molecule synthesis?

- Derivatization : Introduce pharmacophores via ketone condensation (e.g., hydrazones for antimicrobial activity screening).

- Protection/Deprotection : Selective removal of the dioxolane group under mild acidic conditions (e.g., 1M HCl in THF) generates reactive ketones for subsequent coupling.

- Biological Assays : Screen cytotoxicity (MTT assay) and target binding (SPR or molecular docking) to prioritize derivatives for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.